molecular formula C15H21NO2 B106751 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 16771-89-4

8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B106751
CAS RN: 16771-89-4
M. Wt: 247.33 g/mol
InChI Key: MSJXHJSJKPGTSI-UHFFFAOYSA-N
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Description

8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as SR-8, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that belongs to the class of azaspiro compounds. The unique structure of SR-8 makes it an interesting compound to study for its biological and physiological effects.

Mechanism Of Action

The mechanism of action of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with sigma-1 receptors. It has been shown to modulate the activity of these receptors, leading to various physiological effects. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal models, which are mediated through its interaction with sigma-1 receptors.

Biochemical And Physiological Effects

8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and memory. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane for lab experiments is its high affinity for sigma-1 receptors, which makes it a potential candidate for the development of drugs that target these receptors. Additionally, the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is reproducible and can be performed on a large scale, making it a reliable compound for research. However, one of the limitations of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential direction is to further investigate its interaction with sigma-1 receptors and its potential applications in drug discovery. Another direction is to study its potential neuroprotective effects and its applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthetic methods for 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties.
In conclusion, 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a unique spirocyclic compound that has gained significant attention in scientific research for its potential applications in various fields. Its high affinity for sigma-1 receptors and its potential neuroprotective effects make it a promising compound for drug discovery and the treatment of neurodegenerative diseases. Further research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties and potential applications in various fields.

Synthesis Methods

The synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 2-phenylethylamine with glyoxal in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to obtain 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane in high yield. This method has been optimized and is reproducible, making it a reliable method for the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane.

Scientific Research Applications

8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and mood regulation. This makes 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane a potential candidate for the development of drugs that target sigma-1 receptors.

properties

CAS RN

16771-89-4

Product Name

8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

8-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C15H21NO2/c1-2-4-14(5-3-1)6-9-16-10-7-15(8-11-16)17-12-13-18-15/h1-5H,6-13H2

InChI Key

MSJXHJSJKPGTSI-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)CCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12OCCO2)CCC3=CC=CC=C3

solubility

29.2 [ug/mL]

synonyms

8-PHENETHYL-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE

Origin of Product

United States

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